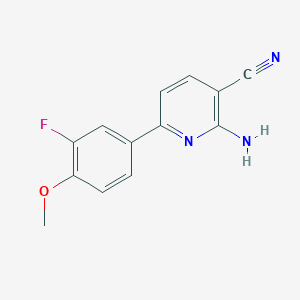
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid, also known as EMA, is a chemical compound that has been extensively studied for its various scientific applications. EMA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.
Mécanisme D'action
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid works by inhibiting the activity of COX-2, an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce the production of prostaglandins, resulting in reduced inflammation and pain. This compound has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has various advantages and limitations for lab experiments. This compound is a potent analgesic and anti-inflammatory drug that has been extensively studied for its scientific research applications. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, resulting in reduced inflammation and pain. However, this compound can be toxic in high doses, and its purity is crucial for its scientific research applications.
Orientations Futures
There are various future directions for the study of 3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid. This compound has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. Future studies could focus on the development of more potent and selective COX-2 inhibitors that have fewer side effects. This compound could also be studied for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, this compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid can be synthesized using various methods, including the reaction of 4-ethylsulfonyl-N-methylaniline with 2-methylpropanoic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as crystallization, chromatography, and recrystallization. The purity of this compound is crucial for its scientific research applications.
Applications De Recherche Scientifique
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid has been extensively studied for its scientific research applications, including its analgesic and anti-inflammatory properties. This compound has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. This compound has been studied for its potential use in the treatment of various inflammatory conditions, including arthritis, osteoarthritis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(4-ethylsulfonyl-N-methylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-4-19(17,18)12-7-5-11(6-8-12)14(3)9-10(2)13(15)16/h5-8,10H,4,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKAUIJDZJYUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N(C)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)

![3-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559832.png)

![4-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]benzoic acid](/img/structure/B7559840.png)
![2-Methyl-3-[methyl-(6-propan-2-ylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7559844.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)
![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
